(4E)-4-(3-methoxy-4-propoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its methoxy and propoxy substituents on the phenyl ring and a methylene group linking to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 3-methoxy-4-propoxybenzaldehyde with 2-methyl-4,5-dihydro-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially opening the ring and forming different products.
Substitution: The methoxy and propoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could lead to ring-opened products.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Oxazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4E)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(3-METHOXY-4-ETHOXYPHENYL)METHYLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4E)-4-[(3-METHOXY-4-BUTOXYPHENYL)METHYLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4E)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substituents, which can influence its reactivity and biological activity. The propoxy group, in particular, may impart distinct properties compared to other similar compounds with different alkoxy groups.
Properties
Molecular Formula |
C15H17NO4 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
(4E)-4-[(3-methoxy-4-propoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H17NO4/c1-4-7-19-13-6-5-11(9-14(13)18-3)8-12-15(17)20-10(2)16-12/h5-6,8-9H,4,7H2,1-3H3/b12-8+ |
InChI Key |
LWSKANMEPPKFQL-XYOKQWHBSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C)OC |
Origin of Product |
United States |
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